molecular formula C5H5IN2O2 B8137345 N'-hydroxy-5-iodofuran-2-carboximidamide

N'-hydroxy-5-iodofuran-2-carboximidamide

Cat. No.: B8137345
M. Wt: 252.01 g/mol
InChI Key: LONSUEFKBIUQIY-UHFFFAOYSA-N
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Description

N'-hydroxy-5-iodofuran-2-carboximidamide is a furan-based carboximidamide derivative with an iodine substituent at the 5-position of the furan ring. These compounds share a common scaffold, where substituents at the 5-position modulate electronic, steric, and molecular weight characteristics, influencing reactivity, solubility, and applications in medicinal or synthetic chemistry .

Properties

IUPAC Name

N'-hydroxy-5-iodofuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONSUEFKBIUQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)I)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of N'-hydroxy-5-iodofuran-2-carboximidamide with its analogs:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound* Iodine (I) C₅H₅IN₂O₂ ~252 (estimated) Bulky substituent; halogen bonding potential
N'-hydroxy-5-nitrofuran-2-carboximidamide Nitro (NO₂) C₅H₅N₃O₃ 171.11 Electron-withdrawing; planar structure
N′-hydroxy-5-methylfuran-2-carboximidamide hydrochloride Methyl (CH₃) + HCl C₆H₉ClN₂O₂ 176.60 Increased hydrophobicity; salt form enhances stability
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide Trifluoromethyl (CF₃) C₆H₅F₃N₂O₂ ~214 (estimated) Strong electron-withdrawing; lipophilic

*Note: Molecular weight for the iodo derivative is calculated based on atomic composition.

Key Observations:
  • Steric Effects : The iodine atom (van der Waals radius ~1.98 Å) introduces significant steric bulk compared to smaller groups like nitro (~1.70 Å) or methyl (~2.0 Å for CH₃). This may hinder molecular interactions or crystallization .
  • Iodine, while less electron-withdrawing, can participate in halogen bonding, influencing solubility and receptor binding .
  • Molecular Weight : The iodo derivative has the highest molecular weight among the analogs, which may impact pharmacokinetic properties (e.g., absorption, distribution) in biological systems.

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